molecular formula C9H10BrF3N2O B12993781 5-Bromo-1-(oxan-2-YL)-3-(trifluoromethyl)-1H-pyrazole

5-Bromo-1-(oxan-2-YL)-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B12993781
M. Wt: 299.09 g/mol
InChI Key: YDTJTTFPDZPXCZ-UHFFFAOYSA-N
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Description

5-Bromo-1-(oxan-2-YL)-3-(trifluoromethyl)-1H-pyrazole is a chemical compound with the molecular formula C8H8BrF3N2O. It is a pyrazole derivative, characterized by the presence of a bromine atom, an oxan-2-yl group, and a trifluoromethyl group. This compound is used primarily in research and development, particularly in the fields of organic chemistry and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(oxan-2-YL)-3-(trifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-bromo-3-(trifluoromethyl)-1H-pyrazole with oxan-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(oxan-2-YL)-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Catalysts like palladium or nickel are used in the presence of bases such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce more complex pyrazole-based compounds .

Scientific Research Applications

5-Bromo-1-(oxan-2-YL)-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-1-(oxan-2-YL)-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity for certain targets. The oxan-2-yl group can influence its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-(oxan-2-YL)-3-(trifluoromethyl)-1H-pyrazole is unique due to the combination of the bromine atom, oxan-2-yl group, and trifluoromethyl group. This combination imparts specific chemical properties, such as increased reactivity in substitution reactions and potential pharmacological activity, making it a valuable compound in research and development .

Properties

IUPAC Name

5-bromo-1-(oxan-2-yl)-3-(trifluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF3N2O/c10-7-5-6(9(11,12)13)14-15(7)8-3-1-2-4-16-8/h5,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTJTTFPDZPXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C(=CC(=N2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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